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8-(2-methoxyphenyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Antimicrobial Imidazolone E. coli

Sourcing well-characterized Gram-negative antibacterial leads with integrated selectivity and drug-likeness data is challenging. This compound addresses that gap: • IC₅₀ 1.8-1.9 µg/mL vs E. coli; >80-fold selectivity (CC₅₀ 160-676 µg/mL, VERO-E6) • Zero Lipinski violations; high predicted GI absorption; Log P 2.04 • TEM-confirmed cell wall deformation in MDR bacteria; docking-validated PBP/ACP targets Supplied analytically confirmed (IR, NMR, MS) with DFT-validated computational dataset.

Molecular Formula C17H17N5O3
Molecular Weight 339.355
CAS No. 878441-24-8
Cat. No. B2772242
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-(2-methoxyphenyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
CAS878441-24-8
Molecular FormulaC17H17N5O3
Molecular Weight339.355
Structural Identifiers
SMILESCC1=CN2C3=C(N=C2N1C4=CC=CC=C4OC)N(C(=O)N(C3=O)C)C
InChIInChI=1S/C17H17N5O3/c1-10-9-21-13-14(19(2)17(24)20(3)15(13)23)18-16(21)22(10)11-7-5-6-8-12(11)25-4/h5-9H,1-4H3
InChIKeyLURLOHZJHWIDTJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Imidazo[2,1-f]purine-2,4-dione Scaffold Overview


8-(2-Methoxyphenyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione (CAS 878441-24-8) is a fully synthetic imidazo[2,1-f]purine-2,4-dione derivative belonging to the broader class of purine-fused heterocycles. It was synthesized and characterized as part of a series of novel xanthine and imidazolone derivatives designed to explore antimicrobial pharmacophores [1]. The compound possesses a molecular formula of C₁₇H₁₇N₅O₃ and a molecular weight of 339.35 g·mol⁻¹, with a calculated partition coefficient (Log P) of 2.04 and topological polar surface area (TPSA) of 113.55 Ų, placing it within favorable oral drug-likeness space [1]. Experimentally, the compound has been evaluated for in vitro antibacterial activity, cytotoxicity, and molecular docking, and its pharmacokinetic and drug-likeness properties have been computationally profiled, providing a multi-dimensional dataset that distinguishes it from close structural analogs [1].

Why 878441-24-8 Cannot Be Substituted by Analogs


Within the imidazo[2,1-f]purine-2,4-dione series, even minor substituent variations produce divergent biological activity, cytotoxicity, and drug-likeness profiles. For example, in the El-Kalyoubi et al. study, several imidazolone derivatives (compounds 6–13) were synthesized from identical 5,6-diaminouracil precursors and the same oxazolone intermediates, yet only a subset—including the 2-methoxyphenyl-substituted compound (compound 12, i.e., CAS 878441-24-8)—combined potent antibacterial activity (IC₅₀ 1.8–1.9 µg mL⁻¹ against Escherichia coli) with an absence of Lipinski violations, high predicted gastrointestinal absorption, and favorable cytotoxicity margins (CC₅₀ 160–676 µg mL⁻¹ on VERO-E6 cells) [1]. Other close congeners either displayed narrower antibacterial spectra, higher cytotoxicity, or inferior computed pharmacokinetic parameters, underscoring that simple in-class interchange without reference to the full activity–drug-likeness–safety triage is scientifically unsound [1].

Quantitative Evidence for 878441-24-8


Antibacterial Potency Against E. coli

In a side-by-side in vitro screen of 14 imidazolone and xanthine derivatives against multidrug-resistant microorganisms, compound 12 (CAS 878441-24-8) demonstrated an IC₅₀ of 1.8–1.9 µg mL⁻¹ against E. coli, statistically indistinguishable from the most potent compounds in the set (compounds 3, 6, and 13, each also yielding IC₅₀ values of 1.8–1.9 µg mL⁻¹) [1]. The equal potency ranking places compound 12 among the top-tier antibacterial agents within this chemotype, directly comparable to the best-performing members of the series [1].

Antimicrobial Imidazolone E. coli

Cytotoxicity Margin and Selectivity Window

Compound 12 exhibited a CC₅₀ value in the range 160–676 µg mL⁻¹ against VERO-E6 normal cells, along with several other analogs (compounds 3, 5, 6, 8, 11, 13, 14, and 9) that fell within the same range [1]. When normalized to its antibacterial IC₅₀ (1.8–1.9 µg mL⁻¹), this yields an in vitro selectivity margin (CC₅₀ / IC₅₀) of approximately 84–375 for compound 12. While direct CC₅₀ single-compound comparisons are not fully specified in the primary publication, the data unambiguously place compound 12 in the low-toxicity cluster of the series, contrasting with analogs that were either more toxic or not evaluated due to weaker antibacterial activity [1].

Cytotoxicity VERO-E6 Therapeutic index

Drug-Likeness and Pharmacokinetic Profile

Computational profiling singled out compound 12 as having “high drug-likeness and excellent pharmacokinetics” among the active antimicrobial candidates [1]. It shows zero violations of Lipinski’s Rule of Five (MW 339.35, Log P 2.04, HBA 4, HBD 2), a bioavailability radar chart entirely within the optimal pink zone, and a boiled-egg model prediction indicating high gastrointestinal absorption without blood–brain barrier penetration [1]. Other equipotent compounds (3, 6, 13) were not specifically highlighted for these parameters, and the publication explicitly recommends focusing further antimicrobial development efforts on compound 12 based on its integrated drug-likeness advantage [1].

Drug-likeness ADME Lipinski Rule of Five

Mechanistic Characterization by TEM and Docking

Transmission electron microscopy (TEM) demonstrated that compound 12 induces severe morphological deformation in E. coli, Pseudomonas sp., and Klebsiella sp., including cell-wall rupture, cytoplasmic leakage, and loss of bacillary shape, effects comparable to those of compounds 3, 13, and 16 [1]. In parallel, molecular docking revealed that compound 12 binds with low energy to the acyl carrier protein (ACP) domain of fungal type I polyketide synthase and to Baumannii penicillin-binding protein (PBP), rationalizing the observed membrane damage and antibacterial activity [1]. Several other series members were not advanced to TEM or docking studies, meaning compound 12 possesses a more complete mechanistic dataset that supports its selection for further mechanistic or structural optimization campaigns [1].

TEM Molecular docking Mode of action

Synthetic Accessibility and Reproducibility

Compound 12 was obtained via a one-pot cyclocondensation of 5,6-diamino-1,3-dimethyluracil with 4-(2-methoxybenzylidene)-2-phenyloxazol-5(4H)-one under fused acetic acid conditions, and its structure was rigorously confirmed by IR, ¹H‑NMR, ¹³C‑NMR, and mass spectrometry [1]. The synthesis is experimentally straightforward and yields a crystalline product whose identity can be verified by standard analytical techniques. In procurement terms, this reduces the risk of batch-to-batch variability and ensures that the material received is structurally identical to the published compound, an essential requirement for reproducible SAR studies [1].

Synthesis Characterization Quality control

Optimal Use Cases for 878441-24-8


Antimicrobial Lead Optimization

For medicinal chemistry teams pursuing Gram-negative antibacterial leads, 878441-24-8 offers a well-characterized starting point with IC₅₀ 1.8–1.9 µg mL⁻¹ against E. coli, a selectivity margin >80-fold on VERO-E6 cells, and zero Lipinski violations with predicted high GI absorption [1]. The integrated dataset allows prioritization of this scaffold over equipotent analogs that lack comparable drug-likeness annotation.

Bacterial Cell-Wall Disruption Studies

The TEM-documented deformation of E. coli, Pseudomonas, and Klebsiella cell walls combined with docking-supported binding to PBP and ACP targets makes 878441-24-8 a valuable tool compound for investigating the interplay between membrane integrity and essential biosynthetic pathways in multidrug-resistant bacteria [1].

SAR Library Reference Standard

Because the synthesis is well-defined and the product is analytically confirmed (IR, ¹H‑NMR, ¹³C‑NMR, MS), 878441-24-8 can serve as a quality control benchmark for laboratories synthesizing or procuring related imidazo[2,1-f]purine-2,4-dione analogs, ensuring cross-study comparability of biological data [1].

Computational Model Validation

With published DFT-optimized geometry, frontier molecular orbital energies, and molecular electrostatic potential maps, 878441-24-8 provides a validated computational dataset suitable for calibrating or benchmarking in silico models aimed at predicting antibacterial activity or pharmacokinetic properties of purine-fused heterocycles [1].

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